molecular formula C10H17NO3 B182134 tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 114676-79-8

tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B182134
CAS No.: 114676-79-8
M. Wt: 199.25 g/mol
InChI Key: UETGVFOVBKMLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: is a bicyclic compound that features both oxygen and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography .

Industrial Production Methods: : Industrial production methods for tert-butyl 2-Oxa-5-azabicyclo[22 it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to its combination of oxygen and nitrogen atoms within a bicyclic framework.

Properties

IUPAC Name

tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-8-4-7(11)6-13-8/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETGVFOVBKMLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556138
Record name tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114676-79-8
Record name tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.